1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Description
Chemical Identity and Systematic Nomenclature
The compound is systematically named 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde , reflecting its hybrid structure. Key identifiers include:
The carbaldehyde group at position 4 and the methyl group at position 1 define its reactivity. The pyridine ring at position 3 introduces aromatic nitrogen, influencing electronic properties.
Structural Classification in Heterocyclic Chemistry
Pyrazole Core
Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms (1,2-diazole). Its electron-rich nature allows participation in hydrogen bonding and coordination chemistry. Substituents like methyl groups modulate steric and electronic effects, as seen in 1-methyl derivatives.
Pyridine Moiety
The pyridine ring is a six-membered heterocycle with one nitrogen atom, contributing basicity and π-electron delocalization. The 4-pyridyl substituent in this compound enhances planar geometry and facilitates intermolecular interactions.
Hybrid Architecture
The fusion of pyrazole and pyridine creates a bicyclic system with distinct electronic properties. The carbaldehyde group at position 4 serves as an electrophilic site for nucleophilic additions or condensations, enabling derivatization. This hybrid structure aligns with pharmacophores in kinase inhibitors, such as Erdafitinib.
Historical Development of Pyrazole-Pyridine Hybrid Systems
Early Pyrazole Chemistry
Pyrazole was first synthesized in 1883 by Ludwig Knorr via condensation of acetylene and diazomethane. Its derivatives gained prominence in the 20th century for applications in agrochemicals and pharmaceuticals.
Emergence of Hybrid Systems
The integration of pyridine into pyrazole frameworks began with Hantzsch-type syntheses, leveraging 1,3-diketones and hydrazines. Advances in cross-coupling reactions (e.g., Suzuki-Miyaura) enabled precise functionalization, yielding compounds like this compound.
Modern Applications
Pyrazole-pyridine hybrids are pivotal in drug discovery. For example:
- Crizotinib : A pyrazole-pyridine hybrid targeting ALK/ROS1 kinases.
- Erdafitinib : Features a pyrazole core modified with quinoxaline, approved for urothelial carcinoma.
The carbaldehyde group in this compound is a synthetic handle for generating Schiff bases or hydrazones, expanding its utility in medicinal chemistry.
Properties
IUPAC Name |
1-methyl-3-pyridin-4-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13-6-9(7-14)10(12-13)8-2-4-11-5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBVMJHHJXDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically follows these key stages:
- Formation of the pyrazole core via condensation of hydrazine derivatives with appropriate β-dicarbonyl compounds or α,β-unsaturated esters.
- Introduction of the pyridin-4-yl substituent at the C-3 position via cross-coupling or direct substitution.
- Selective formylation at the C-4 position of the pyrazole ring using formylation reagents such as POCl3/DMF complex (Vilsmeier-Haack reaction).
Preparation of the Pyrazole Core
One common approach involves the condensation of methylhydrazine with α,β-unsaturated esters or β-ketoesters to form the 1-methyl-pyrazole ring system. For example, in a related synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the pyrazole ring is formed by condensation and cyclization of an α-difluoroacetyl intermediate with methylhydrazine under catalytic conditions (e.g., sodium or potassium iodide as catalysts), followed by acidification and recrystallization to yield the pyrazole derivative.
Though this example involves a difluoromethyl substituent, the methodology is adaptable for preparing 1-methyl-pyrazole cores bearing other substituents such as pyridin-4-yl groups.
Selective Formylation at C-4 Position
The aldehyde group at the 4-position of the pyrazole ring is commonly introduced via the Vilsmeier-Haack reaction , which involves:
- Treating the pyrazole or its hydrazone precursor with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
- The reaction is typically performed at low temperature initially (e.g., ice bath), followed by heating (e.g., 80°C) for a few hours.
- Work-up involves quenching with ice-water and neutralization with sodium bicarbonate solution.
This method has been demonstrated for various pyrazole derivatives including 3-substituted pyrazole-4-carbaldehydes bearing aryl and heteroaryl groups.
Alternative Synthetic Routes and Variations
- Formylation of Semicarbazones: Some methods prepare pyrazole-4-carbaldehydes by formylation of semicarbazones derived from methyl ketones, using POCl3/DMF complex.
- Cyclization–Formylation Sequence: Hydrazones derived from methyl ketones can undergo cyclization and formylation in one pot to yield pyrazole-4-carbaldehydes.
- Oxidation of Pyrazole-4-carbaldehydes: Subsequent oxidation of the aldehyde to carboxylic acids and further derivatization is also reported but outside the scope of aldehyde preparation.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Methylhydrazine + α,β-unsaturated ester or β-ketoester; catalyst (NaI/KI) | Formation of 1-methyl-pyrazole core | Cyclization under mild heating |
| 2 | Introduction of pyridin-4-yl | Pd-catalyzed Suzuki-Miyaura coupling; 4-pyridyl boronic acid, Pd(PPh3)4, K3PO4, 1,4-dioxane | 3-(pyridin-4-yl)-substituted pyrazole | Requires pyrazole triflate or halide |
| 3 | Formylation at C-4 | POCl3/DMF complex; low temp → heating (e.g., 0°C to 80°C) | This compound | Vilsmeier-Haack reaction |
| 4 | Work-up and purification | Quenching with ice-water, neutralization with NaHCO3, extraction, chromatography | Pure aldehyde product | Purification by column chromatography or recrystallization |
Research Findings and Yields
- The condensation/cyclization step to form the pyrazole ring typically proceeds with good yields (e.g., 70–80%) when optimized catalysts and conditions are used.
- Pd-catalyzed cross-coupling reactions for introduction of pyridinyl substituents generally afford high regioselectivity and yields often exceeding 80% under optimized conditions.
- The Vilsmeier-Haack formylation is well-established for pyrazoles, with yields commonly in the range of 70–90% depending on substrate and reaction parameters.
Notes on Reaction Conditions and Optimization
- Temperature control during formylation is critical to avoid overreaction or decomposition.
- Choice of solvent in cross-coupling (1,4-dioxane or DMF) and base (K3PO4) affects coupling efficiency.
- Catalyst loading (e.g., Pd(PPh3)4 at 5–10 mol%) and inert atmosphere improve coupling yields.
- Purification often involves silica gel chromatography or recrystallization from alcohol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
Oxidation: 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-methanol.
Substitution: Various halogenated or alkylated derivatives of the pyrazole ring.
Scientific Research Applications
Key Chemical Reactions
The compound undergoes various chemical reactions, including:
- Oxidation : Converts the aldehyde group to a carboxylic acid.
- Reduction : Converts the aldehyde to an alcohol.
- Substitution : Allows for the introduction of different functional groups on the pyrazole ring.
Medicinal Chemistry
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is being investigated for its potential as an anti-cancer agent , particularly as a cyclin-dependent kinase (CDK) inhibitor. Its mechanism involves binding to the active site of CDKs, inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Breast Cancer (MDA-MB-231) | 10.5 |
| Pazopanib | Renal Cell Carcinoma | 5.0 |
| Ruxolitinib | Myelofibrosis | 0.8 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% .
Agrochemicals
The compound is also explored in the development of agrochemicals , particularly as a potential herbicide or fungicide. Its unique structure allows it to interact with biological systems in plants, providing avenues for enhancing crop protection strategies against pests and diseases .
Case Study 1: Anticancer Activity
In a study published in 2022, researchers synthesized various derivatives of this compound and evaluated their anticancer activities against multiple cancer cell lines, including lung, colorectal, and prostate cancers. The results indicated significant antiproliferative effects, with some derivatives showing enhanced potency compared to existing treatments like paclitaxel .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted how modifications on the pyrazole ring influence biological activity. For instance, introducing electron-donating groups on the phenyl ring significantly improved anticancer potency against breast cancer cells (MDA-MB-231) while maintaining low toxicity to normal cells .
Mechanism of Action
The mechanism of action of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of pyrazole-4-carbaldehydes are highly dependent on substituent variations. Below is a systematic comparison:
Table 1: Antimicrobial Activity of Pyrazole-4-carbaldehyde Derivatives
Key Findings :
- Pyridin-2-yl substitution (5c) enhances antibacterial activity compared to thiophene or methoxyphenyl analogs .
- The target compound’s pyridin-4-yl group may exhibit distinct binding due to para-N orientation, though direct antimicrobial data is lacking .
Table 2: Enzyme Inhibitory Activity
Key Findings :
Comparison of Reactivity :
Structural and Electronic Effects
Table 3: Substituent Impact on Physicochemical Properties
Biological Activity
Overview
1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring fused with a pyridine ring, making it a valuable building block in the synthesis of various pharmacologically active molecules. Its unique structure allows it to interact with specific molecular targets, particularly in cancer research.
The primary mechanism of action for this compound involves its role as a cyclin-dependent kinase (CDK) inhibitor . By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, inhibiting cell cycle progression and inducing apoptosis in cancer cells . This mechanism is crucial for its potential as an anticancer agent.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown efficacy against various cancer cell lines, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Studies indicate significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Enzyme Inhibition : It acts as an inhibitor for cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition can lead to decreased tumor growth and increased apoptosis in malignant cells.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antitumor Studies : A study reported that derivatives of pyrazole structures, including this compound, exhibited significant antitumor activity with IC50 values ranging from 0.01 µM to 0.46 µM against various cancer cell lines .
- Molecular Modeling : Molecular docking studies have further elucidated the binding affinities of this compound with CDKs, supporting its role as a promising candidate for anticancer drug development .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | Similar structure | Moderate CDK inhibition |
| 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | Positional isomer | Lower anticancer activity |
| 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | Aldehyde at different position | Varies in enzyme inhibition |
Q & A
Q. What are the established synthetic routes for 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , a two-step process:
- Step 1 : Chlorination of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using POCl₃ and DMF to form 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde .
- Step 2 : Nucleophilic substitution of the chlorine atom with pyridin-4-yl groups under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO . Key Considerations :
- Purity of intermediates is critical; column chromatography is often required.
- Reaction yields vary (40–75%) depending on substituent steric and electronic effects.
Q. How is this compound characterized structurally and spectroscopically?
Q. What preliminary biological activities are reported for pyrazole-4-carbaldehyde derivatives?
While direct data for this compound is limited, structurally related analogs exhibit:
- Antimicrobial Activity : Derivatives with fluorophenyl substituents show potency against E. coli and P. aeruginosa, exceeding ampicillin in some cases .
- Antitumor Potential : Pyrazole scaffolds are known to inhibit kinase enzymes or DNA repair pathways . Recommendation : Conduct MIC assays and cytotoxicity screening to validate activity for this specific derivative.
Advanced Research Questions
Q. How can the structure of this compound be modified to enhance bioactivity?
Strategies :
- Heterocycle Fusion : React the aldehyde group with hydrazine to form pyrazolo[3,4-c]pyrazole systems, which improve π-π stacking with biological targets .
- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 5-position to enhance microbial membrane penetration . Example Reaction :
- Treatment with hydrazine hydrate in ethanol yields fused heterocycles (Scheme 3 in ).
Q. How to resolve contradictions in biological activity data across similar derivatives?
Approach :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., pyridinyl vs. phenyl) and compare MIC values .
- Molecular Docking : Use software like AutoDock to assess binding affinity variations due to substituent steric/electronic effects . Case Study : Derivatives with 4-fluorophenyl groups show higher P. aeruginosa inhibition than phenyl analogs, likely due to improved hydrophobic interactions .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
Challenges :
- Disorder/Twinning : Common in flexible pyridinyl/pyrazole moieties; resolved using SHELXL’s TWIN/BASF commands .
- Weak Diffraction : High-resolution synchrotron data (≤0.8 Å) improves model accuracy . Example : A derivative (5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) required anisotropic refinement for Cl and O atoms to resolve disorder .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
Methodology :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
